![molecular formula C14H13NO4S B2509898 5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid CAS No. 138964-56-4](/img/structure/B2509898.png)

5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

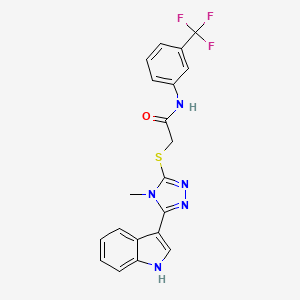

5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid is a small molecule that belongs to the class of organic compounds known as sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 . The chemical formula of this compound is C14H13NO4S .

Molecular Structure Analysis

The molecular structure of 5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid consists of a benzene ring substituted with a methyl group, an amino group bonded to a phenylsulfonyl group, and a carboxylic acid group . The average molecular weight is 291.322 .Applications De Recherche Scientifique

Discovery and Optimization in EP1 Receptor Antagonists

5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid derivatives have been instrumental in the discovery of new EP1 receptor selective antagonists. Research has shown that modifying the phenyl-sulfonyl moiety to heteroarylsulfonyl moieties results in compounds with optimized antagonist activity. These compounds have demonstrated potential in vivo antagonist activity, contributing significantly to the development of selective drugs for EP1 receptor-related therapies (Naganawa et al., 2006).

Electrochemical Behavior and Kinetics

The electrochemical reduction of compounds similar to 5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid has been studied, revealing insights into the electrochemical behavior of these compounds. The research highlights the influence of sulfo substituents relative to azo bridges and the pH of the solution on the electrochemical properties. This knowledge is critical in understanding the reduction processes and potential applications in electrochemical sensors or devices (Mandić et al., 2004).

Molecular-Electronic Structure and Kinetic Investigation

The synthesis and characterization of structural isomers of 5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid and their derivatives provide insights into their molecular-electronic structures. These sterically hindered molecules have been structurally characterized, and their electronic structures have been calculated. This information is vital for understanding the reactivity and potential applications of these molecules in various chemical processes (Rublova et al., 2017).

Plant Stress Tolerance Induction

Research into benzoic acid derivatives, including 5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid, has shown their role in inducing multiple stress tolerances in plants. These molecules are effective in inducing tolerance to heat, drought, and chilling stress, similar to salicylic and acetylsalicylic acids. Such findings are significant for developing agricultural strategies to enhance plant resilience against environmental stresses (Senaratna et al., 2004).

Exploration in Chemical Synthesis

The compound has also been explored in the context of chemical synthesis. For instance, its involvement in the synthesis of complex molecules such as sulfonamide derivatives, showcasing its utility in developing compounds with potential therapeutic applications (Naganawa et al., 2006).

Propriétés

IUPAC Name |

2-(benzenesulfonamido)-5-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-10-7-8-13(12(9-10)14(16)17)15-20(18,19)11-5-3-2-4-6-11/h2-9,15H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQLTRSIZRSFTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2509818.png)

![N-[4-(2-phenylethynyl)phenyl]methanesulfonamide](/img/structure/B2509820.png)

![N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2509821.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide](/img/structure/B2509829.png)